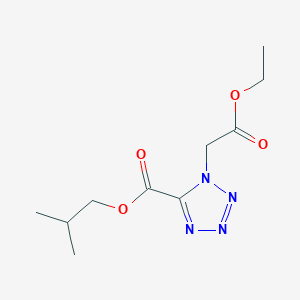
2-Methylpropyl 1-(2-ethoxy-2-oxoethyl)-1H-tetrazole-5-carboxylate
Cat. No. B8640380
Key on ui cas rn:
98150-89-1
M. Wt: 256.26 g/mol
InChI Key: ILBCVZBAUSLKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04539422
Procedure details


The crude 5-(isobutoxycarbonyl)-1H-tetrazole-1-acetic acid, ethyl ester prepared above was treated with 37.5 ml. (0.45 moles) of concentrated hydrochloric acid and 37.5 ml. of water in a 250 ml. 3-neck round bottom flask. The reaction mixture was heated to reflux, and the alcohols liberated as by-products of the reaction were allowed to distill out and carbon dioxide was permitted to evolve. Water was added as required during the reaction to maintain the volume in the flask at approximately 110 ml. When the distillation of the alcohols had ended, the mixture was treated with approximately 1 ml. of nitric acid to decolorize the solution. The solution was then cooled to approximately 70° C. and treated with charcoal. The solution was stirred for approximately 20 minutes and filtered hot into a clean 250 ml. 3-neck round bottom flask, washing with a minimum of water. The volume of the solution was reduced to approximately 120 ml. by distillation in vacuo and the mixture cooled. The precipitated solid was collected by filtration to afford 46.48 grams (98.1% pure) of 1H-tetrazole-1-acetic acid (m.p. 128.5°-130° C.). The overall yield of the synthesis from ethyl chloroacetate was 80.6% in the first cycle. When the 1H-tetrazole-1-acetic acid mother liquor was used as the solvent for the hydrolysis reaction in subsequent batches, the average yield of product over 9 cycles was 93.1%, with an average assay of 98.5% purity. The mother liquor was discarded after 9 cycles due to the salt accumulation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
98.1%
Identifiers


|
REACTION_CXSMILES
|
C(OC([C:8]1[N:12]([CH2:13][C:14]([O:16]CC)=[O:15])[N:11]=[N:10][N:9]=1)=O)C(C)C.Cl>O>[N:12]1([CH2:13][C:14]([OH:16])=[O:15])[CH:8]=[N:9][N:10]=[N:11]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)OC(=O)C1=NN=NN1CC(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.45 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
[Compound]
|
Name
|
alcohols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for approximately 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
above was treated with 37.5 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
to distill out
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as required during the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the volume in the flask at approximately 110 ml
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
When the distillation of the alcohols
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was treated with approximately 1 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered hot into a clean 250 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
3-neck round bottom flask, washing with a minimum of water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distillation in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was collected by filtration
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(N=NN=C1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 46.48 g | |
| YIELD: PERCENTYIELD | 98.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
